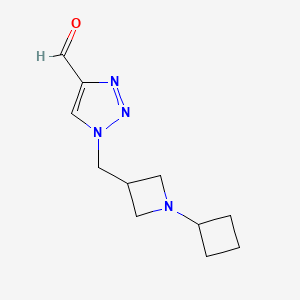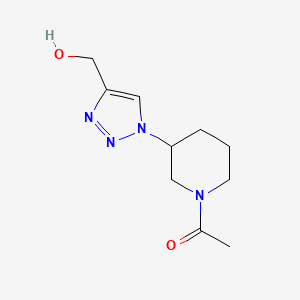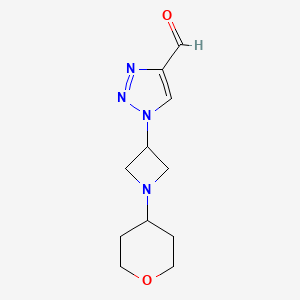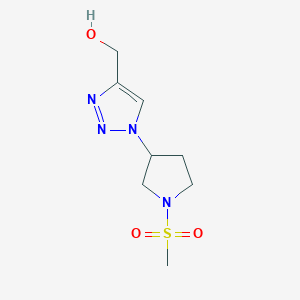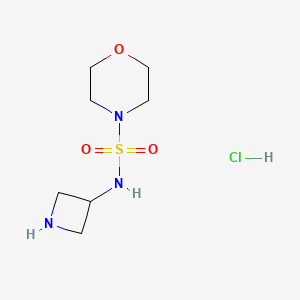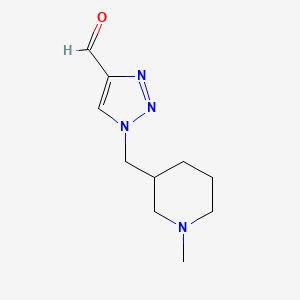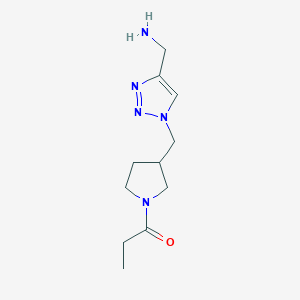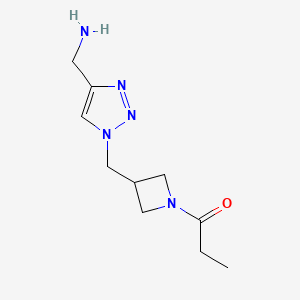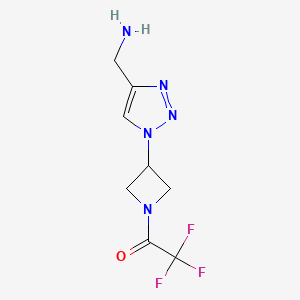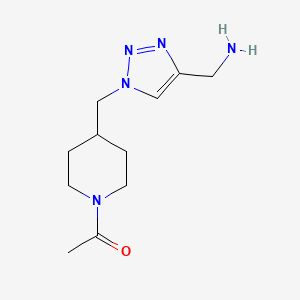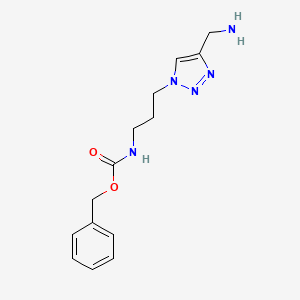
benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate
Descripción general
Descripción
Benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is a complex organic compound. It can be viewed as a derivative of carbamic acid and benzyl alcohol . The compound is likely to be a solid and soluble in organic solvents .
Synthesis Analysis
The synthesis of such compounds often involves the use of carbamate protecting groups. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat. The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis
The molecular structure of benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate is complex. It contains a benzyl group, a carbamate group, and a 1H-1,2,3-triazol-1-yl group .Chemical Reactions Analysis
Reactions at the benzylic position are common in organic chemistry. These reactions can occur via an SN1 pathway, via the resonance-stabilized carbocation . The compound can also undergo reactions involving the carbamate group .Aplicaciones Científicas De Investigación
Green Chemistry and Sustainable Processes
In the context of green chemistry, the reversible reactions of CO2 with amines to form carbamates offer a sustainable approach to protecting groups in organic synthesis . This method reduces waste and avoids the use of additional reagents, aligning with the principles of sustainable chemistry.
Pharmaceutical Synthesis
Carbamates are pivotal in the pharmaceutical industry for the synthesis of drugs. They serve as intermediates in the production of a wide range of therapeutic agents, including antifolates, which are crucial in cancer treatment .
Pesticide Development
The structural motif of carbamates is commonly found in pesticides. This compound could be utilized in the design and synthesis of new pesticides, offering potentially improved safety and efficacy profiles .
Direcciones Futuras
The future directions for research on benzyl (3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. This could involve more detailed studies of its reactivity and the development of new synthetic methods .
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, it could inhibit an enzyme’s activity or modulate a receptor’s signaling. The presence of an aminomethyl group suggests potential interactions with targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, solubility, stability, and the presence of functional groups that can be metabolized by the body. The presence of a carbamate group suggests potential for metabolic breakdown .
Propiedades
IUPAC Name |
benzyl N-[3-[4-(aminomethyl)triazol-1-yl]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c15-9-13-10-19(18-17-13)8-4-7-16-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,10H,4,7-9,11,15H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCIEILJJIJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




